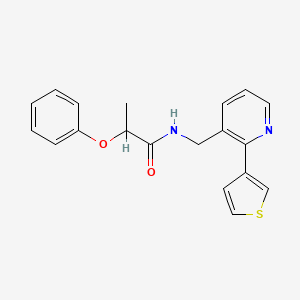

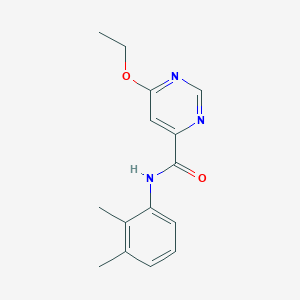

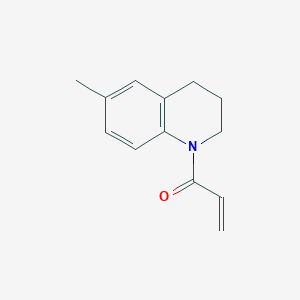

![molecular formula C7H16ClNO B2973468 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1909308-78-6](/img/structure/B2973468.png)

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MEM is a cyclopropylamine derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

1. Structural Analysis and Tautomeric Forms

- The structural analysis of related compounds, including derivatives like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, provides insights into their tautomeric forms and intermolecular interactions. Such studies are essential in understanding the chemical behavior and potential applications of these compounds in scientific research (Odabaşoǧlu et al., 2003).

2. Synthesis of Derivatives for Protein Modification

- 2-Imino-2-methoxyethyl 1-thioglycosides, which are related to the compound , have been developed for attaching sugars to proteins. This application is significant in the field of biochemistry for studying protein functions and interactions (Lee, Stowell, & Krantz, 1976).

3. Palladium-Catalyzed Cyclopropanation

- Compounds like (aminomethyl)cyclopropanes have been synthesized using palladium-catalyzed cyclopropanation. This method is a cornerstone in organic synthesis, particularly in the construction of complex molecular architectures (Tomilov et al., 1990).

4. Macrocyclic and Macroacyclic Schiff Bases Synthesis

- The reaction of certain amines with aldehydes, including those similar to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, leads to the formation of macrocyclic and macroacyclic Schiff bases. These compounds have potential applications in coordination chemistry and material science (Aguiari et al., 1992).

5. Synthesis of β-Oligopeptides

- The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a compound structurally related to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, highlights its importance in peptide chemistry. These oligopeptides have implications in the study of protein structure and function (Abele, Seiler, & Seebach, 1999).

6. Gold-Catalyzed Rearrangement

- Studies on methoxymethyl ethers derived from compounds similar to the subject compound have been conducted to understand gold-catalyzed rearrangements. This research is crucial in the field of catalysis and synthetic methodologies (Hiault et al., 2016).

7. Synthesis of Novel Tobacco Flavor

- The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid from 2-methoxystyrene, a process involving steps relevant to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, demonstrates its potential application in flavor chemistry and the food industry (Lu Xin-y, 2013).

properties

IUPAC Name |

2-[1-(methoxymethyl)cyclopropyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTINAVKBYCSUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

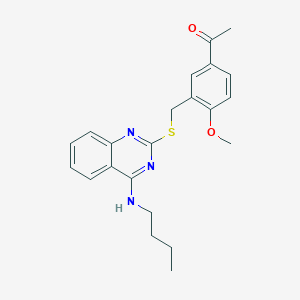

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)

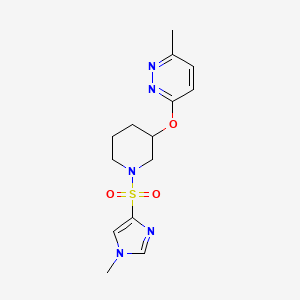

![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)

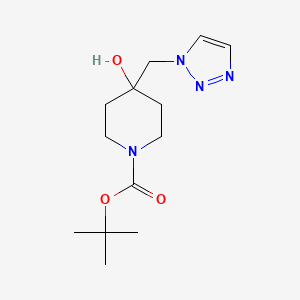

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)